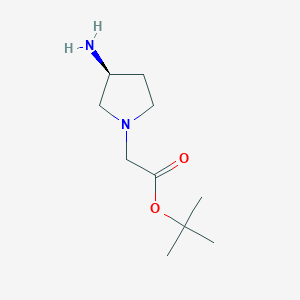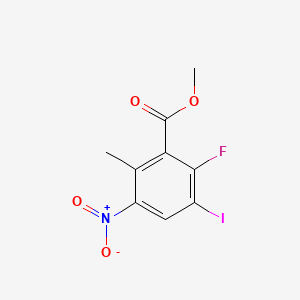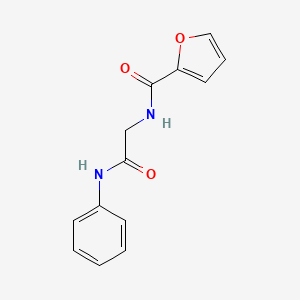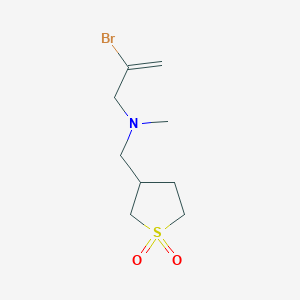
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound with a molecular formula of C9H16BrNO2S and a molecular weight of 282.2 g/mol . This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, substituted with a bromoallyl group and a methylamino group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with 2-bromoallyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromoallyl group is introduced to the tetrahydrothiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromoallyl group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromoallyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromoallyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide: Similar structure but with an ethyl group instead of an allyl group.
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride: Contains a hydroxyamino group instead of a bromoallyl group.
Uniqueness
The presence of the bromoallyl group in 3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide imparts unique reactivity and potential bioactivity compared to its analogs. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H16BrNO2S |
|---|---|
分子量 |
282.20 g/mol |
IUPAC名 |
2-bromo-N-[(1,1-dioxothiolan-3-yl)methyl]-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C9H16BrNO2S/c1-8(10)5-11(2)6-9-3-4-14(12,13)7-9/h9H,1,3-7H2,2H3 |
InChIキー |
IUBWPUWMSHCAGW-UHFFFAOYSA-N |
正規SMILES |
CN(CC1CCS(=O)(=O)C1)CC(=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


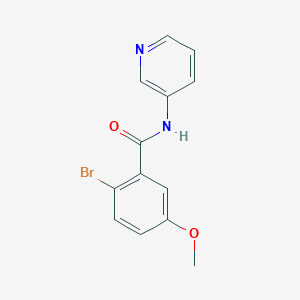
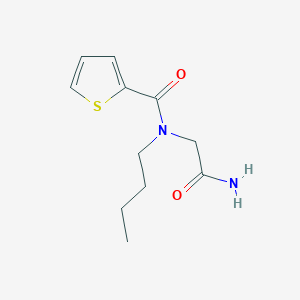
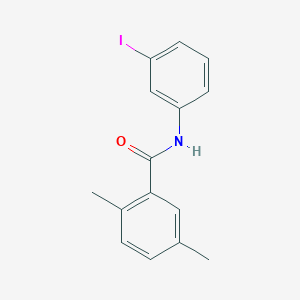
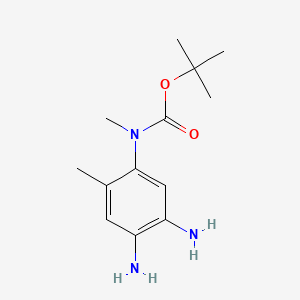
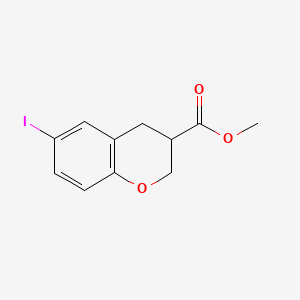
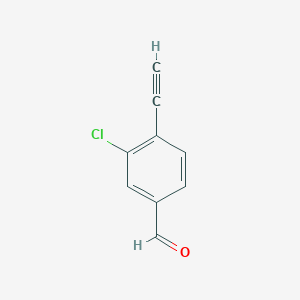
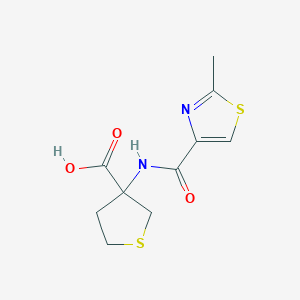

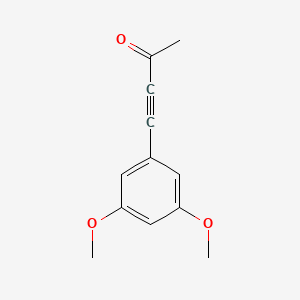

![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)
